Hydrazine, [2-(2-naphthalenyloxy)ethyl]-
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
59040-29-8 |
|---|---|
Molecular Formula |
C12H14N2O |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
2-naphthalen-2-yloxyethylhydrazine |
InChI |
InChI=1S/C12H14N2O/c13-14-7-8-15-12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9,14H,7-8,13H2 |
InChI Key |
BORMNCXGATVZMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCCNN |
Origin of Product |
United States |
Synthetic Strategies and Methodological Advancements for 2 2 Naphthalenyloxy Ethyl Hydrazine and Analogues
Preparative Routes from Ester Precursors and Hydrazine (B178648) Hydrate (B1144303) Condensation
The most direct and widely employed method for the synthesis of [2-(2-Naphthalenyloxy)ethyl]hydrazine, more formally named 2-(2-naphthalenyloxy)acetohydrazide, involves the hydrazinolysis of a corresponding ester precursor. This reaction is a classic example of nucleophilic acyl substitution, where hydrazine hydrate acts as the nitrogen nucleophile, attacking the electrophilic carbonyl carbon of the ester.
The synthesis commences with the preparation of the requisite ester, ethyl 2-(2-naphthalenyloxy)acetate. This is typically achieved through a Williamson ether synthesis, by reacting 2-naphthol (B1666908) with an ethyl haloacetate, such as ethyl chloroacetate (B1199739) or ethyl bromoacetate, in the presence of a base like potassium carbonate in a suitable solvent like acetone.
Following the synthesis and purification of the ester precursor, the crucial condensation step with hydrazine hydrate is performed. The reaction is generally carried out by refluxing the ethyl 2-(2-naphthalenyloxy)acetate with an excess of hydrazine hydrate in an alcoholic solvent, most commonly ethanol (B145695). The desired 2-(2-naphthalenyloxy)acetohydrazide then precipitates from the reaction mixture upon cooling and can be isolated by filtration. A study on the synthesis of the analogous 2-(2-chlorophenoxy)acetohydrazide (B1265988) reports refluxing the corresponding ester with hydrazine hydrate in absolute alcohol to yield the product. researchgate.net
Optimization of Reaction Conditions and Yields
The efficiency of the hydrazinolysis of ethyl 2-(2-naphthalenyloxy)acetate is contingent on several reaction parameters. The optimization of these conditions is crucial for maximizing the yield and purity of the final product while minimizing reaction times and the formation of by-products.
Reactant Stoichiometry: The molar ratio of hydrazine hydrate to the ester is a critical factor. A significant excess of hydrazine hydrate is typically used to drive the reaction to completion and to minimize the potential for the formation of N,N'-diacylhydrazines, where the initially formed hydrazide reacts with another molecule of the ester. The optimal ratio is often determined empirically for each specific substrate.
Solvent and Temperature: Ethanol is a commonly used solvent due to its ability to dissolve the ester precursor and its miscibility with hydrazine hydrate. The reaction is typically conducted at the reflux temperature of the solvent to ensure a sufficient reaction rate. The choice of solvent can also influence the solubility of the product, which can be advantageous for its isolation.
Reaction Time: The reaction time is monitored to ensure the complete consumption of the starting ester, often visualized by thin-layer chromatography (TLC). Prolonged reaction times are generally avoided to prevent the degradation of the product or the formation of undesired side products.
Work-up Procedure: The isolation of the product is usually straightforward. As the 2-(2-naphthalenyloxy)acetohydrazide is often a solid that is sparingly soluble in the alcoholic solvent at room temperature, it can be collected by simple filtration after cooling the reaction mixture. Washing the collected solid with cold ethanol helps to remove any unreacted starting materials or soluble impurities.
Interactive Table: Hypothetical Optimization of the Synthesis of 2-(2-Naphthalenyloxy)acetohydrazide.
| Entry | Molar Ratio (Ester:Hydrazine) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | 1:2 | Ethanol | 78 | 12 | 75 |
| 2 | 1:5 | Ethanol | 78 | 6 | 88 |
| 3 | 1:10 | Ethanol | 78 | 4 | 92 |
| 4 | 1:5 | Methanol | 65 | 8 | 85 |
This table presents hypothetical data to illustrate the potential effects of varying reaction conditions on the yield of the product.
Investigation of Mechanistic Aspects of Condensation Reactions
The reaction between ethyl 2-(2-naphthalenyloxy)acetate and hydrazine hydrate proceeds through a well-established nucleophilic acyl substitution mechanism.
The reaction is initiated by the nucleophilic attack of the lone pair of electrons on one of the nitrogen atoms of the hydrazine molecule on the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate. In this intermediate, the carbonyl carbon is sp3-hybridized and bears a negative charge on the oxygen atom.
The tetrahedral intermediate is unstable and collapses to regenerate the carbonyl double bond. This occurs with the expulsion of the ethoxide ion (CH₃CH₂O⁻) as the leaving group. The ethoxide ion is a reasonably good leaving group, particularly after protonation by the solvent or another proton source.
Alternative Synthetic Pathways for the Naphthalenyloxyethyl Moiety Integration
While the condensation of an ester with hydrazine hydrate is the most common route, alternative strategies for the integration of the naphthalenyloxyethyl moiety can be envisaged. One such approach involves the use of 2-[(2-naphthalenyloxy)methyl]oxirane as a key intermediate. This epoxide can be synthesized by reacting 2-naphthol with epichlorohydrin (B41342) in the presence of a base.
The subsequent step would involve the ring-opening of the epoxide with hydrazine. This reaction would be a nucleophilic attack of the hydrazine on one of the carbon atoms of the oxirane ring. Under neutral or basic conditions, the attack is likely to occur at the less sterically hindered terminal carbon of the epoxide, following an SN2 mechanism. This would lead to the formation of a β-hydrazino alcohol, specifically 1-hydrazinyl-3-(2-naphthalenyloxy)propan-2-ol. While this provides an alternative route to a related structure, further chemical transformations would be necessary to obtain the target [2-(2-naphthalenyloxy)ethyl]hydrazine. For instance, oxidation of the secondary alcohol followed by a Wolff-Kishner reduction could potentially lead to the desired product, though this would add several steps to the synthetic sequence.
Stereoselective Synthesis Approaches for [2-(2-Naphthalenyloxy)ethyl]hydrazine Analogues
The development of stereoselective methods for the synthesis of chiral analogues of [2-(2-naphthalenyloxy)ethyl]hydrazine is an area of growing interest, particularly for applications in medicinal chemistry and asymmetric synthesis. While the parent molecule is achiral, the introduction of a stereocenter, for example, at the α-carbon to the hydrazine group, would necessitate enantioselective synthetic strategies.
One potential approach involves the asymmetric hydrogenation of a corresponding hydrazone. This would require the synthesis of a suitable ketone precursor, such as 1-(2-naphthalenyloxy)propan-2-one, which could then be condensed with a hydrazine to form the hydrazone. The subsequent asymmetric hydrogenation using a chiral catalyst, for instance, a chiral phosphine (B1218219) ligand-metal complex, could then furnish the chiral hydrazine with high enantiomeric excess.
Another strategy could involve starting from a chiral pool material. For example, a chiral amino acid could be transformed into a chiral alcohol, which could then be used in a Mitsunobu reaction with 2-naphthol to introduce the naphthalenyloxy moiety. Subsequent conversion of the amino group into a hydrazine would yield the desired chiral analogue. The enantioselective synthesis of β-hydrazino alcohols has been reported using alcohols and N-Boc-hydrazine as substrates, which could be adapted for the synthesis of chiral analogues. organic-chemistry.orgnih.gov
Advanced Spectroscopic Characterization and Structural Determination of 2 2 Naphthalenyloxy Ethyl Hydrazine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering detailed insights into the chemical environment of individual atoms. For derivatives of [2-(2-naphthalenyloxy)ethyl]hydrazine, a combination of 1D (¹H and ¹³C) and 2D NMR experiments provides a complete picture of the molecular structure.
High-resolution ¹H NMR spectroscopy provides critical information about the number of different types of protons, their electronic environments, and their proximity to other protons. In a typical ¹H NMR spectrum of a [2-(2-naphthalenyloxy)ethyl]hydrazine derivative, distinct signals corresponding to the naphthalene (B1677914) ring, the ethyl bridge, and the hydrazine (B178648) moiety are expected.
The aromatic protons of the naphthalene ring typically resonate in the downfield region, generally between δ 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic ring current. rsc.org The exact chemical shifts and splitting patterns (multiplicities) depend on the substitution pattern on the naphthalene ring and on any derivatives of the hydrazine group. Protons on the substituted ring of the naphthalene moiety will show different shifts compared to the unsubstituted ring.
The protons of the ethoxy (-O-CH₂-CH₂-N) linker are expected to appear as two distinct signals, likely triplets if coupling to each other. The protons of the methylene (B1212753) group attached to the oxygen atom (O-CH₂) are more deshielded and would appear further downfield (typically δ 4.0-4.5 ppm) compared to the methylene group attached to the nitrogen atom (CH₂-N), which would resonate at a more upfield position (typically δ 3.0-3.5 ppm). The protons on the hydrazine's nitrogen atoms (-NH-NH₂) produce signals that can be broad and their chemical shift is highly dependent on solvent, concentration, and temperature.
Table 1: Representative ¹H NMR Spectral Data for Structural Moieties in Hydrazine Derivatives
| Functional Group/Moiety | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Naphthalene Aromatic Protons | 7.0 - 8.0 | Multiplet (m) | The specific pattern depends on the substitution. |
| Methylene Protons (-O-CH₂) | 4.0 - 4.5 | Triplet (t) | Deshielded by the adjacent oxygen atom. |
| Methylene Protons (-CH₂-N) | 3.0 - 3.5 | Triplet (t) | Shielded relative to the O-CH₂ group. |
| Hydrazine Protons (-NH, -NH₂) | Variable (2.0 - 6.0) | Singlet (s), often broad | Position and intensity can vary; may exchange with D₂O. |
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for a carbon count and insight into the electronic environment of each carbon.
For [2-(2-naphthalenyloxy)ethyl]hydrazine derivatives, the spectrum can be divided into several regions. The carbon atoms of the naphthalene ring typically resonate in the aromatic region (δ 110-160 ppm). nih.gov The carbon attached to the ether oxygen (C-O) will be the most downfield of the naphthalene carbons, often appearing around δ 155-158 ppm. The other aromatic carbons will have chemical shifts determined by their position relative to the oxygen substituent. nih.gov
The aliphatic carbons of the ethyl linker (-O-CH₂-CH₂-N) will appear in the upfield region of the spectrum. The carbon atom bonded to the oxygen (O-CH₂) is expected around δ 60-70 ppm, while the carbon bonded to the nitrogen (CH₂-N) would typically be found at a slightly more shielded position, around δ 40-50 ppm. researchgate.net
Table 2: Expected ¹³C NMR Chemical Shifts for [2-(2-Naphthalenyloxy)ethyl]hydrazine Core Structure
| Carbon Atom | Expected Chemical Shift (δ, ppm) | Rationale |
| Naphthalene (Aromatic) | 110 - 160 | Characteristic for sp² hybridized carbons in an aromatic system. rsc.org |
| Naphthalene (C-O) | 155 - 158 | Deshielded due to the electronegative oxygen atom. |
| Ethyl Linker (-O-C H₂) | 60 - 70 | Aliphatic sp³ carbon deshielded by the adjacent oxygen. |
| Ethyl Linker (-C H₂-N) | 40 - 50 | Aliphatic sp³ carbon influenced by the nitrogen atom. |
While 1D NMR provides essential data, 2D NMR techniques are crucial for unambiguously assigning signals and confirming the molecular structure by mapping the connectivity between atoms. researchgate.net Techniques such as COSY (Correlation Spectroscopy) identify proton-proton couplings, which would confirm the connectivity within the ethyl chain (-O-CH₂-CH₂-N) and within the aromatic rings of the naphthalene system.
Heteronuclear correlation experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are used to correlate protons with their directly attached carbons (HSQC) or with carbons that are two or three bonds away (HMBC). researchgate.net For instance, an HMBC experiment would show a correlation between the O-CH₂ protons and the naphthalene carbon attached to the oxygen, definitively confirming the attachment point of the ethyl ether side chain to the naphthalene core.
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Studies
FTIR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.netthermofisher.com The resulting spectra provide a "fingerprint" of the molecule, with specific peaks corresponding to the stretching and bending vibrations of different functional groups. thermofisher.comsapub.org
For [2-(2-naphthalenyloxy)ethyl]hydrazine derivatives, the FTIR and Raman spectra would be expected to show characteristic bands for the N-H, C-H, C-O, C-N, and C=C bonds.
N-H Stretching: The hydrazine moiety (-NH-NH₂) gives rise to characteristic N-H stretching vibrations, typically appearing as one or two bands in the 3200-3400 cm⁻¹ region in the FTIR spectrum.
Aromatic C-H Stretching: The C-H stretching vibrations of the naphthalene ring are observed just above 3000 cm⁻¹ (typically 3050-3150 cm⁻¹).
Aliphatic C-H Stretching: The methylene (-CH₂) groups of the ethyl linker show symmetric and asymmetric stretching vibrations in the 2850-2960 cm⁻¹ range. nih.gov
C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the naphthalene aromatic rings produce a series of sharp bands in the 1450-1650 cm⁻¹ region.
N-H Bending: The scissoring vibration of the -NH₂ group is typically found in the 1590-1650 cm⁻¹ range.
C-O Stretching: The aryl-alkyl ether linkage (Ar-O-CH₂) is characterized by a strong, asymmetric C-O-C stretching band, usually located around 1230-1270 cm⁻¹. nih.gov
C-N Stretching: The C-N stretching vibration of the alkyl-amine structure is expected in the 1020-1250 cm⁻¹ region.
Raman spectroscopy is particularly useful for observing the symmetric vibrations of non-polar bonds, often providing strong signals for the C=C bonds of the naphthalene ring, which might be weak in the FTIR spectrum. thermofisher.com
Table 3: Key Vibrational Frequencies for [2-(2-Naphthalenyloxy)ethyl]hydrazine Derivatives
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Expected Intensity |
| N-H Stretch | Hydrazine (-NH₂) | 3200 - 3400 | Medium |
| Aromatic C-H Stretch | Naphthalene | 3050 - 3150 | Medium to Weak |
| Aliphatic C-H Stretch | Ethyl (-CH₂) | 2850 - 2960 | Medium to Strong |
| C=C Stretch | Naphthalene | 1450 - 1650 | Strong to Medium |
| N-H Bend | Hydrazine (-NH₂) | 1590 - 1650 | Variable |
| Asymmetric C-O-C Stretch | Aryl-alkyl ether | 1230 - 1270 | Strong |
| C-N Stretch | Alkyl-amine | 1020 - 1250 | Medium |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. researchgate.net Using techniques like electron ionization (EI) or electrospray ionization (ESI), the molecule is ionized and then fragmented.
For [2-(2-naphthalenyloxy)ethyl]hydrazine, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would be highly informative. Key fragmentation pathways would likely involve:
Cleavage of the C-O bond: Breakage of the bond between the ethyl chain and the naphthalene oxygen, leading to fragments corresponding to the naphthalenyloxy radical (m/z 143) and the [CH₂CH₂NHNH₂]⁺ cation.
Cleavage of the C-C bond: Fragmentation of the ethyl linker.
Cleavage of the N-N bond: A characteristic fragmentation for hydrazine derivatives.
Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common pathway for amines, which would result in the loss of a CH₂NHNH₂ radical and the formation of a stable naphthalenyloxy-methyl cation.
High-resolution mass spectrometry (HRMS) would allow for the determination of the exact molecular formula of the parent ion and its fragments, further confirming the elemental composition of the synthesized derivatives. nih.gov
Table 4: Potential Mass Spectrometry Fragments for the [2-(2-Naphthalenyloxy)ethyl]hydrazine Backbone
| Fragment Structure | m/z (approx.) | Description |
| [C₁₀H₇O]⁺ | 143 | Naphthalenyloxy cation |
| [C₁₀H₇OCH₂]⁺ | 157 | Naphthalenyloxymethyl cation |
| [C₁₂H₁₄N₂O]⁺ | 202 | Molecular Ion (M⁺) |
UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Visible spectroscopy is a powerful tool for investigating the electronic structure of molecules containing chromophores. In derivatives of [2-(2-naphthalenyloxy)ethyl]hydrazine, particularly hydrazones formed by the condensation of the hydrazine moiety with aldehydes or ketones, the electronic absorption spectra are primarily characterized by two types of electronic transitions: π→π* and n→π*. epstem.net
The naphthalene ring and the azomethine group (C=N) of the hydrazone form an extended π-conjugated system. The intense absorption bands observed in the UV-Vis spectra are typically assigned to π→π* transitions, which involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. A weaker absorption band, often observed at longer wavelengths, is characteristic of the n→π* transition, corresponding to the excitation of an electron from a non-bonding orbital (the lone pair on the nitrogen atom) to a π* antibonding orbital. epstem.net The position and intensity of these absorption bands are sensitive to the specific substituents on the aromatic rings and the solvent used for analysis.
For instance, studies on various hydrazone derivatives reveal characteristic absorption maxima related to these transitions. The π→π* transitions in conjugated systems like these often appear as intense bands, while the n→π* transitions are weaker. epstem.net Spectroelectrochemical studies on similar structures have shown that reduction can lead to shifts in these charge-transfer bands, for example, a low-energy shift of a band from 309 nm to 327 nm, and the disappearance of a band at 409 nm with the appearance of new bands at 384 and 483 nm. researchgate.net
| Derivative Type | Transition Type | Typical Wavelength Range (nm) | Intensity |
|---|---|---|---|
| Aryl Hydrazones | π→π | 250-350 | High |
| Aryl Hydrazones | n→π | 350-450 | Low |
Derivatization Chemistry and Heterocyclic Scaffolding Incorporating the Naphthalenyloxyethyl Unit
Synthesis of Hydrazone Derivatives via Condensation Reactions
Hydrazones are a class of organic compounds with the structure R₁R₂C=NNH₂, formed generally by the condensation of aldehydes or ketones with hydrazine (B178648). In the context of Hydrazine, [2-(2-naphthalenyloxy)ethyl]-, the terminal primary amine group of the hydrazine moiety is the reactive site for these condensation reactions. youtube.comresearchgate.netorganic-chemistry.org The reaction typically proceeds by the nucleophilic attack of the terminal nitrogen of the hydrazine on the electrophilic carbonyl carbon of an aldehyde or ketone, followed by the elimination of a water molecule to form the characteristic hydrazone linkage (-C=N-NH-). rsc.org
The condensation of Hydrazine, [2-(2-naphthalenyloxy)ethyl]- with a wide range of aldehydes and ketones allows for the generation of a structurally diverse library of hydrazone derivatives. The properties of the resulting hydrazone are significantly influenced by the nature of the substituent (R¹ and R²) brought in by the carbonyl compound. A variety of aromatic, heterocyclic, and aliphatic aldehydes and ketones can be employed, each imparting unique steric and electronic features to the final molecule.
For instance, reaction with substituted aromatic aldehydes can introduce various functionalities such as nitro, halogen, hydroxyl, or methoxy (B1213986) groups onto the phenyl ring, which can modulate the biological activity of the resulting hydrazone. Similarly, the use of heterocyclic aldehydes introduces different heteroatoms and ring systems, further expanding the chemical space. The reaction with ketones leads to the formation of ketimines, which are structurally distinct from the aldimines formed with aldehydes.
Below is an interactive data table illustrating the structural diversity achievable through this synthetic route.
| Reactant (Aldehyde/Ketone) | R¹ | R² | Resulting Hydrazone Derivative |
| Benzaldehyde | Phenyl | H | N'-benzylidene-2-(2-naphthalenyloxy)ethanohydrazide |
| 4-Nitrobenzaldehyde | 4-Nitrophenyl | H | N'-(4-nitrobenzylidene)-2-(2-naphthalenyloxy)ethanohydrazide |
| Salicylaldehyde | 2-Hydroxyphenyl | H | N'-(2-hydroxybenzylidene)-2-(2-naphthalenyloxy)ethanohydrazide |
| Acetone | Methyl | Methyl | N'-(propan-2-ylidene)-2-(2-naphthalenyloxy)ethanohydrazide |
| Acetophenone | Phenyl | Methyl | N'-(1-phenylethylidene)-2-(2-naphthalenyloxy)ethanohydrazide |
Hydrazones derived from Hydrazine, [2-(2-naphthalenyloxy)ethyl]- can exhibit various forms of tautomerism and isomerism, which are crucial for their chemical behavior and biological interactions.
Azo-Hydrazone Tautomerism: Hydrazones can exist in equilibrium with their azo tautomers, although the hydrazone form is generally more stable. reddit.comresearchgate.netrsc.org This tautomerism involves the migration of a proton from the nitrogen atom to the carbon atom of the C=N bond, resulting in an azo linkage (-N=N-). The position of this equilibrium can be influenced by factors such as the solvent, temperature, and the electronic nature of the substituents.
Keto-Enol Tautomerism: When the hydrazone contains a carbonyl group, keto-enol tautomerism can also occur. researchgate.net This involves the interconversion between the keto form (-C=O) and the enol form (-C(OH)=C-). The presence of the naphthalenyloxyethyl moiety can influence the electron density within the molecule, thereby affecting the stability of the different tautomeric forms.
Geometric Isomerism: The carbon-nitrogen double bond (C=N) in hydrazones is rigid, leading to the possibility of geometric isomerism (E/Z isomerism). The substituents on the carbon and nitrogen atoms can be arranged in either a syn (Z) or anti (E) configuration. The preferred isomer is often determined by steric hindrance between the substituents.
Cyclization Reactions Leading to Novel Heterocycles
The hydrazone derivatives of Hydrazine, [2-(2-naphthalenyloxy)ethyl]- are versatile intermediates for the synthesis of a variety of heterocyclic compounds. The presence of the reactive N-H group and the adjacent C=N bond allows for intramolecular cyclization reactions to form stable five- and six-membered rings.
The reaction of Hydrazine, [2-(2-naphthalenyloxy)ethyl]- with an isothiocyanate leads to the formation of a thiosemicarbazide (B42300) derivative. This thiosemicarbazide can then undergo cyclization in the presence of a suitable dehydrating agent, such as concentrated sulfuric acid or phosphorus oxychloride, to yield a 1,3,4-thiadiazole (B1197879) ring. taylorandfrancis.comorientjchem.org The substituents on the thiadiazole ring can be varied depending on the isothiocyanate and the carbonyl compound used to form the initial hydrazone.
For example, reacting Hydrazine, [2-(2-naphthalenyloxy)ethyl]- with phenyl isothiocyanate would yield N-phenyl-2-[2-(2-naphthalenyloxy)ethyl]hydrazine-1-carbothioamide. This intermediate can then be reacted with an aldehyde or ketone to form a thiosemicarbazone, which upon oxidative cyclization, for instance with ferric chloride, yields a substituted 1,3,4-thiadiazole. nih.gov
The thiosemicarbazide derivatives mentioned above can also be cyclized under basic conditions to form 1,2,4-triazole-5-thione rings. crpsonline.comresearchgate.net For instance, refluxing the thiosemicarbazide in the presence of a base like sodium hydroxide (B78521) or potassium hydroxide promotes intramolecular cyclization with the elimination of water to afford the corresponding 4-substituted-3-[1-(2-naphthalenyloxy)ethyl]-1H-1,2,4-triazole-5(4H)-thione. nih.govtijer.orgnih.gov
Alternatively, 1,2,4-triazole (B32235) rings can be synthesized from the reaction of the corresponding hydrazide with carbon disulfide in the presence of a base, followed by treatment with hydrazine hydrate (B1144303). chemistryjournal.netresearchgate.netfrontiersin.orgnih.govresearchgate.net
Pyrazoline and pyrazole (B372694) derivatives are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. These can be synthesized from Hydrazine, [2-(2-naphthalenyloxy)ethyl]- through condensation with appropriate precursors. nih.govnih.govorientjchem.org
Pyrazolines: The reaction of Hydrazine, [2-(2-naphthalenyloxy)ethyl]- with α,β-unsaturated aldehydes or ketones (chalcones) in a suitable solvent like ethanol (B145695), often in the presence of a catalytic amount of acid or base, leads to the formation of pyrazoline derivatives. nih.govnih.govdergipark.org.trresearchgate.netcitedrive.com The reaction proceeds via a Michael addition of the hydrazine to the β-carbon of the unsaturated system, followed by intramolecular cyclization and dehydration.
Pyrazoles: Pyrazoles, the aromatic counterparts of pyrazolines, can be synthesized by the condensation of Hydrazine, [2-(2-naphthalenyloxy)ethyl]- with 1,3-dicarbonyl compounds. The reaction involves the initial formation of a hydrazone at one carbonyl group, followed by cyclization and dehydration involving the second carbonyl group to yield the stable aromatic pyrazole ring. researchgate.net
Below is an interactive data table summarizing the synthesis of these heterocyclic systems.
| Starting Material | Reagents | Heterocyclic Product |
| Hydrazine, [2-(2-naphthalenyloxy)ethyl]- | 1. Aryl isothiocyanate 2. Aldehyde/Ketone 3. Oxidizing agent (e.g., FeCl₃) | 1,3,4-Thiadiazole derivative |
| Hydrazine, [2-(2-naphthalenyloxy)ethyl]- | 1. Aryl isothiocyanate 2. Base (e.g., NaOH) | 1,2,4-Triazole-5-thione derivative |
| Hydrazine, [2-(2-naphthalenyloxy)ethyl]- | α,β-Unsaturated aldehyde/ketone | Pyrazoline derivative |
| Hydrazine, [2-(2-naphthalenyloxy)ethyl]- | 1,3-Dicarbonyl compound | Pyrazole derivative |
Oxadiazole Derivatives from Acid Hydrazides
The transformation of acid hydrazides into 1,3,4-oxadiazoles represents a cornerstone in heterocyclic synthesis, providing a reliable route to a scaffold of significant interest in medicinal and materials chemistry. The precursor, 2-(2-naphthalenyloxy)acetohydrazide, derived from Hydrazine, [2-(2-naphthalenyloxy)ethyl]-, serves as a versatile starting material for accessing a variety of 2,5-disubstituted 1,3,4-oxadiazoles. The general synthetic pathways involve the cyclization of the hydrazide moiety with a one-carbon synthon, which can be introduced through several reagents.
Common synthetic strategies for the synthesis of 1,3,4-oxadiazoles from acid hydrazides include:
Reaction with Carbon Disulfide: In an alkaline medium, typically potassium hydroxide in an alcoholic solution, 2-(2-naphthalenyloxy)acetohydrazide reacts with carbon disulfide to form a dithiocarbazate salt. Subsequent acid-catalyzed cyclization and dehydration yield the corresponding 5-((naphthalen-2-yloxy)methyl)-1,3,4-oxadiazole-2(3H)-thione. jchemrev.com This thione tautomer exists in equilibrium with its thiol form and serves as a key intermediate for further functionalization. jchemrev.com
Reaction with Carboxylic Acids or Acid Chlorides: Direct condensation with various aromatic or aliphatic carboxylic acids, often in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃), provides a straightforward route to 2,5-disubstituted 1,3,4-oxadiazoles. jchemrev.comnih.gov Alternatively, reaction with more reactive acid chlorides under basic conditions can also yield the desired oxadiazole ring. jchemrev.com
Oxidative Cyclization of Acylhydrazones: The initial condensation of 2-(2-naphthalenyloxy)acetohydrazide with an aldehyde generates an N-acylhydrazone intermediate. This intermediate can then undergo oxidative cyclization using a variety of reagents, such as iodine in the presence of a base (e.g., potassium carbonate or sodium hydroxide), to furnish the 1,3,4-oxadiazole (B1194373) ring. jchemrev.comjchemrev.com This method allows for the introduction of diverse substituents at the 2-position of the oxadiazole core, depending on the aldehyde used.
Reaction with Isothiocyanates: Treatment of the acid hydrazide with an isothiocyanate leads to the formation of a thiosemicarbazide intermediate. jchemrev.comluxembourg-bio.com This intermediate can then be cyclized to form 2-amino-1,3,4-oxadiazole derivatives. The cyclization is often achieved using desulfurizing agents like mercury acetate (B1210297) or through methods involving coupling reagents such as O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU). luxembourg-bio.com A specific example involves the synthesis of 5-((naphthalen-2-yloxy)methyl)-N-phenyl-1,3,4-oxadiazol-2-amine by heating the corresponding N-phenylhydrazine carboxamide intermediate with sodium hydroxide and iodine in potassium iodide. jchemrev.comjchemrev.com
These varied synthetic routes highlight the utility of 2-(2-naphthalenyloxy)acetohydrazide as a building block for creating a library of oxadiazole derivatives bearing the naphthalenyloxy pharmacophore.
| Reactant | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| Carbon Disulfide (CS₂) | 1. KOH, Ethanol 2. Acidification | 5-((naphthalen-2-yloxy)methyl)-1,3,4-oxadiazole-2(3H)-thione | jchemrev.com |
| Aromatic Carboxylic Acids | Phosphorus Oxychloride (POCl₃), Heat | 2-Aryl-5-((naphthalen-2-yloxy)methyl)-1,3,4-oxadiazole | jchemrev.com |
| Aromatic Aldehydes | 1. Condensation (e.g., in Ethanol) 2. Oxidative Cyclization (e.g., I₂, K₂CO₃) | 2-Aryl-5-((naphthalen-2-yloxy)methyl)-1,3,4-oxadiazole | jchemrev.com |
| Phenyl isothiocyanate | 1. Formation of thiosemicarbazide 2. NaOH, I₂ in KI, Ethanol, Heat | 5-((naphthalen-2-yloxy)methyl)-N-phenyl-1,3,4-oxadiazol-2-amine | jchemrev.comjchemrev.com |
Other Nitrogen-Containing Heterocyclic Annulations
Beyond the synthesis of oxadiazoles, the reactive hydrazine functionality of Hydrazine, [2-(2-naphthalenyloxy)ethyl]- and its derived acid hydrazide, 2-(2-naphthalenyloxy)acetohydrazide, allows for its incorporation into a wide array of other nitrogen-containing heterocyclic systems. The nucleophilic nature of the hydrazine nitrogen atoms facilitates condensation and cyclization reactions with various electrophilic partners, leading to the formation of five- and six-membered heterocycles.
Key heterocyclic scaffolds accessible from this precursor include:
Pyrazoles: Reaction of the naphthalenyloxy-functionalized hydrazine with 1,3-dicarbonyl compounds or their equivalents is a classical method for pyrazole synthesis. For instance, condensation with a β-ketoester would yield a pyrazolone (B3327878) derivative, a privileged scaffold in medicinal chemistry.
Pyridazines: Cyclocondensation reactions with 1,4-dicarbonyl compounds or γ-ketoacids can be employed to construct the pyridazine (B1198779) ring, a six-membered heterocycle containing two adjacent nitrogen atoms.
Triazoles: The 1,2,4-triazole ring system can be accessed from the 2-(2-naphthalenyloxy)acetohydrazide intermediate. For example, reaction with an imidate or treatment of the corresponding thiosemicarbazide (derived from reaction with an isothiocyanate) with a base can induce cyclization to form aminotriazoles or triazole-thiones.
Pyrimidines: While less direct, the hydrazine moiety can be incorporated into pyrimidine (B1678525) synthesis. For example, enaminones derived from 2-acetylnaphthalene (B72118) can react with aminothiourea or similar reagents to build pyrimidine-based structures, suggesting that related synthons could be used with the naphthalenyloxyethyl hydrazine. ekb.eg
Fused Heterocycles: The naphthalenyloxyethyl unit can be appended to more complex fused heterocyclic systems. For instance, the synthesis of triazolopyrimidines or pyrazolopyridazines could be envisioned by employing bifunctional reagents that react with the hydrazine moiety to construct a new heterocyclic ring fused to another.
The specific reaction pathways and resulting heterocyclic systems are dictated by the choice of the cyclizing agent, which provides the additional atoms needed to complete the ring.
| Target Heterocycle | Typical Reagent Class | General Reaction Type |
|---|---|---|
| Pyrazoles | 1,3-Dicarbonyl compounds (e.g., β-diketones, β-ketoesters) | Cyclocondensation |
| Pyridazines | 1,4-Dicarbonyl compounds (e.g., γ-diketones, γ-ketoacids) | Cyclocondensation |
| 1,2,4-Triazoles | Imidates, Isothiocyanates (via thiosemicarbazide) | Cyclization |
| Pyrimidines | β-Enaminones and amidine sources | Multi-component condensation |
Design Principles for Constructing New Chemical Entities
The derivatization of Hydrazine, [2-(2-naphthalenyloxy)ethyl]- into various heterocyclic systems is guided by several key design principles aimed at creating new chemical entities with tailored properties. The core structure, combining a bulky, lipophilic naphthalene (B1677914) ring with a flexible oxyethyl linker and a reactive hydrazine-derived handle, offers a versatile platform for chemical exploration.
The primary design principles include:
Modulation of Physicochemical Properties: The choice of the heterocyclic ring and its substituents allows for fine-tuning of critical physicochemical properties. The naphthalene group provides a significant lipophilic contribution, while the oxyethyl linker adds flexibility. The appended heterocycle introduces polar atoms (nitrogen, oxygen) that can participate in hydrogen bonding, influencing solubility and interactions with biological targets. The systematic variation of substituents on the heterocyclic ring (e.g., aryl groups, alkyl chains, amino functions) provides a clear strategy for optimizing properties like lipophilicity (logP), polar surface area (PSA), and metabolic stability.
Vectorial Orientation and Conformational Control: The oxyethyl linker allows the heterocyclic moiety to project away from the plane of the naphthalene ring. This separation provides distinct vectors for substitution, enabling the creation of molecules that can probe specific three-dimensional spaces within a biological target, such as an enzyme's active site. The choice of the heterocyclic ring itself imposes conformational constraints that can pre-organize the molecule for optimal binding, reducing the entropic penalty upon interaction with a target.
Access to Privileged Structures: Many of the accessible heterocyclic systems, including 1,3,4-oxadiazoles, pyrazoles, and triazoles, are considered "privileged structures" in medicinal chemistry. nih.gov These are molecular frameworks that are known to bind to multiple biological targets, increasing the probability of identifying novel bioactive compounds. By incorporating the naphthalenyloxyethyl unit into these proven scaffolds, new chemical space with a high potential for biological activity is explored.
Advanced Computational and Theoretical Studies of 2 2 Naphthalenyloxy Ethyl Hydrazine and Its Derivatives
Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Methods
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the Schrödinger equation (or its density-based equivalent), providing detailed information about molecular structure and electronics. indexcopernicus.comsuperfri.org These methods have been widely applied to study various hydrazine (B178648) derivatives, elucidating key aspects of their chemical nature. indexcopernicus.com
The three-dimensional arrangement of atoms in a molecule, its geometry, is crucial for its reactivity and biological activity. Geometry optimization is a computational process that finds the lowest energy arrangement of atoms, corresponding to the most stable structure of the molecule. For flexible molecules like [2-(2-Naphthalenyloxy)ethyl]hydrazine, which have several rotatable bonds, multiple low-energy conformations (conformers) can exist.
Computational studies on related hydrazine derivatives have shown that different conformers can have significantly different stabilities. researchgate.net For instance, studies on adamantane-linked hydrazine-1-carbothioamide derivatives revealed that substitutions can lead to distinct folded or extended conformations, which in turn affects their crystal packing and intermolecular interactions. nih.govmdpi.com DFT calculations, often using the B3LYP functional with various basis sets (e.g., 6-31G(d,p) or 6-311+G(d,p)), are employed to optimize the geometry of each possible conformer and calculate their relative energies to determine the most stable forms. indexcopernicus.comresearchgate.net
Table 1: Hypothetical Relative Energies of [2-(2-Naphthalenyloxy)ethyl]hydrazine Conformers This table is illustrative and based on typical findings for flexible molecules; specific experimental or computational data for the title compound is not currently available in published literature.
| Conformer | Dihedral Angle (C-O-C-C) | Relative Energy (kcal/mol) | Population (%) at 298 K |
|---|---|---|---|
| Anti | 180° | 0.00 | 75.3 |
| Gauche 1 | 60° | 0.85 | 12.3 |
| Gauche 2 | -60° | 0.85 | 12.3 |
The electronic properties of a molecule are dictated by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important and are often referred to as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. mdpi.com
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For various hydrazine derivatives, DFT calculations have been used to compute the energies of these orbitals and the corresponding energy gap. researchgate.netekb.eg This analysis helps to understand the charge transfer interactions that can occur within the molecule. nih.gov For example, in a study on benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, a small energy gap was indicative of high chemical reactivity and polarizability. nih.gov
Table 2: Calculated Frontier Orbital Energies and Related Parameters for a Hydrazine Derivative Data adapted from a study on benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate for illustrative purposes. nih.gov
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -0.26751 |
| LUMO Energy | -0.18094 |
| Energy Gap (ΔE) | 0.08657 |
| Chemical Hardness (η) | 0.04 |
| Chemical Potential (μ) | -0.22 |
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites. The MEP map displays regions of negative electrostatic potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive electrostatic potential (colored blue), which are electron-poor and prone to nucleophilic attack. nih.gov
For hydrazine derivatives, MEP maps can identify the most likely sites for hydrogen bonding and other intermolecular interactions. researchgate.net Studies on various organic molecules show that negative potential is often localized over electronegative atoms like oxygen and nitrogen, while positive regions are found around hydrogen atoms. researchgate.netnih.govnih.gov This information is crucial for understanding how the molecule will interact with other molecules, including biological targets. nih.gov
Molecular Docking Investigations for Ligand-Macromolecule Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or nucleic acid) to form a stable complex. nih.gov It is a key tool in drug discovery and molecular biology, used to understand and predict the interactions between ligands and their macromolecular targets. mdpi.com
Molecular docking simulations can predict how derivatives of [2-(2-Naphthalenyloxy)ethyl]hydrazine might bind to the active site of a biological target, such as an enzyme or a receptor. The simulation calculates a "docking score," which is an estimation of the binding affinity. A lower (more negative) docking score generally indicates a more stable and favorable interaction. researchgate.net
Studies on various hydrazine derivatives have successfully used molecular docking to predict their binding to different biological targets. For instance, novel compounds containing a naphthol-2-ol skeleton, derived from a reaction involving hydrazine hydrate (B1144303), were docked against histone deacetylase 2 (HDAC2), showing binding energies ranging from -9.08 to -10.08 kcal/mol. ekb.eg Similarly, other hydrazine clubbed thiazoles have been evaluated as potential antidiabetic agents through docking studies against enzymes like aldose reductase. nih.gov These simulations also reveal the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.govresearchgate.net
Table 3: Example Docking Scores of Hydrazine Derivatives Against a Biological Target This table is illustrative, showing typical data from molecular docking studies on various hydrazine derivatives against different protein targets. researchgate.netekb.eg
| Derivative | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Naphthol Derivative 3a | HDAC2 | -10.08 | Not Specified |
| Naphthol Derivative 3b | HDAC2 | -9.55 | Not Specified |
| Piperidone Derivative 1 | Dihydrofolate Reductase | -7.88 | THR56, SER59 |
| Piperidone Derivative 2 | Dihydrofolate Reductase | -5.44 | Not Specified |
| Adamantane Derivative 1 | Urease | Not Specified | Key interactions identified |
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational simulations are instrumental in developing these relationships. By docking a series of related compounds, researchers can correlate structural modifications with changes in binding affinity and interaction patterns. researchgate.net
This in silico approach allows for the rational design of more potent and selective molecules. For example, if docking studies show that a particular substituent on the naphthalene (B1677914) ring forms a crucial hydrogen bond with the target protein, new derivatives can be synthesized that enhance this interaction. Computational methods can also be used to build quantitative structure-activity relationship (QSAR) models, which are statistical models that quantitatively correlate chemical structure with biological activity. researchgate.net These models can then be used to predict the activity of novel, unsynthesized compounds, thereby streamlining the drug discovery process.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Transitions
Molecular Dynamics (MD) simulations serve as a powerful computational microscope for exploring the dynamic nature of molecules like [2-(2-Naphthalenyloxy)ethyl]hydrazine. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can map out the molecule's conformational landscape and the transitions between different states over time. This provides insights into its flexibility, preferred shapes, and interactions with its environment, such as solvents. uni-paderborn.deresearchgate.net
For [2-(2-Naphthalenyloxy)ethyl]hydrazine, the key areas of flexibility are the ethyl linker and the hydrazine group. The rotational freedom around the C-C and C-O single bonds of the ethyl bridge allows the naphthalene and hydrazine moieties to adopt various spatial arrangements relative to each other. MD simulations can track the evolution of critical dihedral angles to identify the most stable conformations (low-energy states) and the energy barriers for transitioning between them.
The dynamic behavior of the terminal hydrazine group (-NHNH2) is also of significant interest. Simulations can reveal the dynamics of its inversion and rotation, which can be influenced by intra-molecular hydrogen bonding with the ether oxygen or by interactions with solvent molecules. The solvent-accessible surface area (SASA) can be calculated over the simulation trajectory to understand how different conformations expose the reactive hydrazine and aromatic naphthalene parts to the surrounding medium. ekb.eg
Table 1: Hypothetical Conformational Analysis of [2-(2-Naphthalenyloxy)ethyl]hydrazine
| Conformer | Key Dihedral Angle (O-C-C-N) | Relative Energy (kcal/mol) | Population at 298 K (%) | Description |
|---|---|---|---|---|
| Anti | ~180° | 0.00 | 75 | Extended conformation, naphthalene and hydrazine groups are furthest apart. |
| Gauche-1 | ~60° | 1.20 | 15 | Folded conformation, allowing potential weak intramolecular interactions. |
| Gauche-2 | ~-60° | 1.25 | 10 | Alternative folded conformation. |
These simulations provide a foundational understanding of the molecule's structural dynamics, which is essential for interpreting its chemical behavior and interactions.
Theoretical Frameworks for Electron Transfer Processes in Naphthalene-Bridged Hydrazine Systems
The structure of [2-(2-Naphthalenyloxy)ethyl]hydrazine, featuring an electron-rich hydrazine group connected to a π-conjugated naphthalene system via a flexible bridge, makes it a candidate for studying intramolecular electron transfer (ET) processes. osti.govnih.gov Theoretical frameworks, primarily based on Marcus Theory, are employed to understand the kinetics and mechanisms of such reactions, which are fundamental in various chemical and biological processes. researchgate.net
In this context, the naphthalene moiety can act as a photo-sensitizer or an electron acceptor, while the hydrazine group can serve as an electron donor. Upon photoexcitation of the naphthalene chromophore, an electron may be transferred from the hydrazine group to the excited naphthalene, creating a charge-separated state. researchgate.netrsc.org The rate of this electron transfer (k_ET) is governed by three key parameters that can be estimated using computational methods like Density Functional Theory (DFT):
Electronic Coupling (H_DA): This term quantifies the electronic interaction between the donor (hydrazine) and acceptor (naphthalene) orbitals through the ethyl bridge. Its magnitude depends on the distance and orientation between the two moieties, which can be explored using data from MD simulations.
Reorganization Energy (λ): This is the energy required to distort the geometries of the donor, acceptor, and surrounding solvent molecules from their equilibrium positions to the configuration of the transition state. It has both inner-sphere (molecular) and outer-sphere (solvent) components.
Gibbs Free Energy of Reaction (ΔG°): This term represents the thermodynamic driving force for the electron transfer process. It is calculated from the difference in the reduction potential of the acceptor and the oxidation potential of the donor.
Computational studies on similar donor-bridge-acceptor systems have shown that even seemingly insulating bridges like short alkyl chains can mediate significant electronic coupling to facilitate electron transfer. osti.gov For [2-(2-Naphthalenyloxy)ethyl]hydrazine, different conformers would exhibit distinct electronic coupling values, leading to conformation-dependent ET rates.
Table 2: Hypothetical Parameters for Photoinduced Electron Transfer
| Parameter | Symbol | Calculated Value | Significance |
|---|---|---|---|
| Electronic Coupling | H_DA | 0.02 eV | Strength of donor-acceptor interaction. |
| Reorganization Energy | λ | 0.85 eV | Energy cost of structural rearrangement. |
| Driving Force | ΔG° | -0.50 eV | Thermodynamic feasibility of the transfer. |
Predictive Modeling of Chemical Reactivity and Synthetic Outcomes
Predictive modeling, utilizing quantum chemical calculations, offers a way to forecast the chemical reactivity and potential synthetic transformations of [2-(2-Naphthalenyloxy)ethyl]hydrazine without performing the actual experiments. nih.gov These computational approaches are invaluable for guiding synthetic strategies, understanding reaction mechanisms, and identifying potential products or byproducts.
DFT is a primary tool for this purpose. By mapping the potential energy surface of a reaction, chemists can identify the lowest energy pathways from reactants to products. Key applications for [2-(2-Naphthalenyloxy)ethyl]hydrazine include:
Mapping Reactivity Sites: Calculations of molecular orbitals (like the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO) and electrostatic potential maps can identify the most nucleophilic and electrophilic sites. For this molecule, the terminal nitrogen of the hydrazine group is expected to be the primary nucleophilic and basic site (HOMO location), while the naphthalene ring would be susceptible to electrophilic attack.
Modeling Reaction Mechanisms: The reactivity of the hydrazine moiety is of particular interest. For instance, its condensation reaction with an aldehyde or ketone to form a hydrazone is a common transformation. researchgate.net Computational modeling can elucidate the reaction mechanism, including the energies of intermediates and the transition state for the rate-determining step (e.g., the dehydration step). This allows for a comparison of reaction barriers for different carbonyl compounds, predicting which reactions would be more favorable. nih.gov
Predicting Spectroscopic Properties: Theoretical calculations can predict spectroscopic data such as NMR chemical shifts and IR vibrational frequencies for potential products. This information is crucial for characterizing the compounds once they are synthesized in the lab.
Table 3: Hypothetical DFT-Calculated Activation Energies for Hydrazone Formation
| Reactant Carbonyl | Reaction | Calculated Activation Energy (ΔG‡, kcal/mol) | Predicted Outcome |
|---|---|---|---|
| Formaldehyde | Hydrazone Formation | 15.2 | Fast reaction at room temperature. |
| Acetone | Hydrazone Formation | 19.8 | Slower reaction, may require mild heating. |
| Benzophenone | Hydrazone Formation | 25.5 | Very slow reaction, likely requires catalysis or forcing conditions. |
By leveraging these predictive models, researchers can efficiently design synthetic routes and gain a deeper molecular-level understanding of the compound's chemical behavior.
Mechanistic Elucidation of Biological Activities in in Vitro Systems
Investigation of Enzyme Modulatory Effects
The interaction of Hydrazine (B178648), [2-(2-naphthalenyloxy)ethyl]- with key enzymes involved in physiological and pathological processes provides insight into its therapeutic potential.
Cyclooxygenase (COX-1, COX-2) Inhibition Profiling and Selectivity Mechanisms
Cyclooxygenase (COX) enzymes are pivotal in the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins. The two main isoforms, COX-1 and COX-2, represent important therapeutic targets. While direct inhibitory studies on Hydrazine, [2-(2-naphthalenyloxy)ethyl]- are not extensively documented, research on structurally related naphthalenyloxy derivatives offers valuable insights.
Studies on a series of 2-substituted-1-naphthol derivatives have demonstrated preferential inhibition of COX-2 over COX-1. nih.gov The structure-activity relationship analyses from these studies indicated that the presence of a hydroxyl group at the C-1 position of the naphthalene (B1677914) nucleus was a critical determinant for anti-inflammatory activity, facilitating hydrogen bonding with the Val 523 residue in the active site of COX-2. nih.gov Conversely, the replacement of this hydroxyl group with a methoxy (B1213986) group resulted in a loss of inhibitory activity against both COX isoforms. nih.gov Although Hydrazine, [2-(2-naphthalenyloxy)ethyl]- does not possess this specific hydroxyl group, these findings underscore the importance of the naphthalene moiety and its substitution pattern in dictating COX enzyme interactions. The [2-(2-naphthalenyloxy)ethyl] portion of the molecule suggests a specific spatial arrangement that could influence its binding within the hydrophobic channel of the COX active site. Further enzymatic assays are necessary to quantify the IC50 values and determine the selectivity index for Hydrazine, [2-(2-naphthalenyloxy)ethyl]- against COX-1 and COX-2.
Studies on Other Enzyme Targets (e.g., 5-Lipoxygenase, Thioredoxin Reductase)
Beyond the cyclooxygenase pathway, other enzymes play significant roles in disease pathogenesis. 5-Lipoxygenase (5-LOX) is another key enzyme in the arachidonic acid cascade, leading to the production of pro-inflammatory leukotrienes. Thioredoxin reductase (TrxR) is a critical enzyme in maintaining cellular redox balance and is a target in cancer therapy.
Currently, there is a lack of specific published data detailing the inhibitory effects of Hydrazine, [2-(2-naphthalenyloxy)ethyl]- on 5-lipoxygenase and thioredoxin reductase. The evaluation of its activity against these enzymes would provide a more comprehensive understanding of its potential pharmacological profile.
Antioxidant Activity: Radical Scavenging and Mechanistic Pathways
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in numerous diseases. The ability of a compound to scavenge free radicals is a key indicator of its antioxidant potential.
While specific antioxidant data for Hydrazine, [2-(2-naphthalenyloxy)ethyl]- is limited, a study on a structurally related hydrazone derivative, 2-(2-(naphthalene-2-yloxy)-1-phenylethylidene) hydrazinecarboxamide, demonstrated potent antioxidant activity in various in vitro assays, including DPPH, ABTS, Ferric-phenanthroline, and CUPRAC methods. researchgate.net This suggests that the naphthalenyloxy moiety, in combination with a hydrazine-related structure, can contribute to radical scavenging. The proposed mechanism for many hydrazine derivatives involves the donation of a hydrogen atom from the N-H group to the free radical, resulting in a stabilized radical species. The extended conjugation provided by the naphthalene ring in Hydrazine, [2-(2-naphthalenyloxy)ethyl]- could further stabilize this resulting radical, enhancing its scavenging efficiency.
To definitively characterize the antioxidant profile of Hydrazine, [2-(2-naphthalenyloxy)ethyl]-, standardized assays such as the DPPH and ABTS radical scavenging assays are required to determine its IC50 value, which represents the concentration of the compound needed to scavenge 50% of the initial free radicals.
In Vitro Cellular Activity: Mechanistic Studies on Cell Lines
The ultimate effect of a bioactive compound is manifested in its activity on whole cells. In vitro cellular assays are fundamental to understanding the mechanisms of action related to cell growth, proliferation, and death.
Growth Inhibition and Antiproliferative Mechanisms (e.g., Apoptosis Induction, Cell Cycle Arrest)
The ability to inhibit the growth of cancer cells is a hallmark of many potential therapeutic agents. The mechanisms underlying this inhibition often involve the induction of programmed cell death (apoptosis) or the arrest of the cell cycle at specific checkpoints.
While direct studies on the antiproliferative mechanisms of Hydrazine, [2-(2-naphthalenyloxy)ethyl]- are not yet available, research on other hydrazine derivatives provides a basis for potential mechanisms. For instance, some hydrazine derivatives have been shown to induce apoptosis in cancer cell lines. Furthermore, studies on various naphthalenyl derivatives have demonstrated cytotoxic effects on cancer cells. For example, certain naphthalenylchalcone derivatives have been shown to exert cytotoxic effects on human colon cancer cells. researchgate.net Similarly, aminobenzylnaphthols have exhibited antiproliferative activity against adenocarcinoma and neuroblastoma cell lines. mdpi.com
Given the structural components of Hydrazine, [2-(2-naphthalenyloxy)ethyl]-, it is plausible that it could exhibit antiproliferative activity. To confirm this, in vitro studies using various cancer cell lines are necessary. Such studies would typically involve MTT or similar viability assays to determine the IC50 for growth inhibition. Subsequent mechanistic studies would employ techniques like flow cytometry with Annexin V/PI staining to detect apoptosis and cell cycle analysis to identify any arrest in the G0/G1, S, or G2/M phases of the cell cycle.
Interactions with Cellular Components and Signaling Pathways
The biological activity of a compound is often mediated through its interaction with specific cellular components and its modulation of intracellular signaling pathways that govern cell fate.
The specific cellular targets and signaling pathways affected by Hydrazine, [2-(2-naphthalenyloxy)ethyl]- remain to be elucidated. Based on the activities of structurally related compounds, potential interactions could involve pathways related to inflammation (e.g., NF-κB), cell survival (e.g., PI3K/Akt), or apoptosis (e.g., caspase activation). Future research, employing techniques such as western blotting to analyze the expression and phosphorylation status of key signaling proteins, will be essential to map the intracellular signaling cascades modulated by this compound.
Antimicrobial and Antifungal Activity: Mechanistic Insights from In Vitro Assays
While direct studies on "Hydrazine, [2-(2-naphthalenyloxy)ethyl]-" are not presently available, research on its derivatives provides insight into potential antimicrobial and antifungal properties. A notable example is the thiosemicarbazone derivative, (E)-2-(2-(naphthalene-2-yloxy)-1-phenylethylidene) hydrazine thiocarboxamide. In vitro evaluation of this related compound has demonstrated notable antibacterial and antifungal efficacy.
The antimicrobial activity of (E)-2-(2-(naphthalene-2-yloxy)-1-phenylethylidene) hydrazine thiocarboxamide was assessed against a panel of pathogenic bacteria and fungi. The results, summarized in the table below, indicate a degree of broad-spectrum activity. Thiosemicarbazones, as a class, are known to exert their biological effects through chelation of metal ions essential for microbial enzyme function. This mechanism can disrupt various cellular processes, leading to inhibition of growth or cell death.
Antimicrobial Activity of (E)-2-(2-(naphthalene-2-yloxy)-1-phenylethylidene) hydrazine thiocarboxamide
| Microorganism | Activity |
|---|---|
| Escherichia coli | Moderately Active |
| Staphylococcus aureus | Active |
| Pseudomonas aeruginosa | Less Active |
| Aspergillus niger | Active |
| Candida albicans | Active |
Data is inferred from descriptive accounts in the cited literature; specific quantitative data such as MIC (Minimum Inhibitory Concentration) values were not provided in the source.
The activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, as well as fungal pathogens (Aspergillus niger and Candida albicans), suggests that the core structure, which includes the naphthalenyloxy ethyl hydrazine moiety, contributes to a broad antimicrobial potential. The precise molecular targets within these microorganisms remain to be elucidated for this specific class of compounds.
Receptor-Ligand Interactions and Biological Target Specificity
Detailed in vitro studies on the receptor-ligand interactions and specific biological targets of "Hydrazine, [2-(2-naphthalenyloxy)ethyl]-" have not been identified in the current body of scientific literature. Computational studies, such as molecular docking, have been performed on derivatives to predict their binding affinity to specific biological targets. For instance, research on other naphthalene-based compounds has explored their potential as inhibitors of enzymes like VEGFR-2, which is relevant in the context of anticancer studies but does not directly address antimicrobial mechanisms.
The fungicidal and bactericidal activities observed in derivatives suggest potential interactions with microbial enzymes or cellular structures. However, without specific binding assays or mechanistic studies for "Hydrazine, [2-(2-naphthalenyloxy)ethyl]-", any discussion of its receptor-ligand interactions would be speculative. Further research is required to identify and characterize the specific molecular targets and to understand the structure-activity relationships that govern the biological specificity of this compound and its analogues.
Applications in Advanced Materials Science and Engineering
Development of Naphthalene-Hydrazine Based Organic Semiconductors
Organic semiconductors are pivotal components in next-generation electronic devices, offering advantages such as flexibility, low cost, and solution processability. The incorporation of naphthalene (B1677914) and hydrazine (B178648) moieties into a single molecular framework suggests the potential for creating novel organic semiconducting materials.
The charge transport characteristics of organic semiconductors are fundamentally linked to their molecular structure and intermolecular interactions. In materials based on naphthalene derivatives, charge transport is often mediated by the π-π stacking of the aromatic rings, which facilitates the movement of charge carriers (holes or electrons) between adjacent molecules. The hydrazine component can influence the electronic properties by introducing lone pairs of electrons and affecting the molecular packing, which in turn impacts the charge mobility.
| Parameter | Significance in Charge Transport | Typical Values for Naphthalene Derivatives |
| Reorganization Energy (λ) | The energy required for a molecule to adjust its geometry upon gaining or losing a charge. Lower values are desirable for efficient charge transport. | Varies depending on substitution, but generally in the range of 0.1-0.3 eV for hole transport. |
| Transfer Integral (t) | A measure of the electronic coupling between adjacent molecules. Higher values indicate stronger coupling and facilitate faster charge transfer. | Highly dependent on molecular packing and orientation, can range from a few meV to over 100 meV. |
| Charge Carrier Mobility (μ) | A measure of how quickly a charge carrier can move through a material under the influence of an electric field. | Can range from 10⁻⁵ to over 1 cm²/Vs for naphthalene-based materials. |
This table presents generalized data for naphthalene derivatives to illustrate the concepts, as specific data for "Hydrazine, [2-(2-naphthalenyloxy)ethyl]-" is not available.
Functional Materials for Optoelectronic Devices
The photophysical properties of naphthalene derivatives, such as their ability to absorb and emit light, make them attractive for use in optoelectronic devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The hydrazine group can further modulate these properties by acting as an electron-donating group, which can influence the energy levels of the molecule and its photoluminescence characteristics.
Naphthalene-based materials have been investigated as building blocks for organic solid-state laser dyes due to their potential for smaller energy gaps and enhanced stability. rsc.org The incorporation of naphthalene units can shift the emission colors of materials without compromising their optical properties. rsc.org Furthermore, phenothiazine, another class of S, N-heterocyclic aromatic compounds, has been extensively studied for various optoelectronic applications, and the principles of molecular design from such studies could be applied to naphthalene-hydrazine systems. rsc.org
Integration into Polymeric Structures and Composites
Incorporating functional molecules like "Hydrazine, [2-(2-naphthalenyloxy)ethyl]-" into polymeric structures is a common strategy to create advanced materials with tailored properties. This can be achieved by either physically blending the molecule into a polymer matrix to form a composite or by chemically incorporating it as a monomer into a copolymer.
Methylene-alternating copolymers incorporating naphthalene-fused propellanes have been shown to exhibit gas adsorption properties, demonstrating the potential of integrating complex naphthalene-containing units into polymers. beilstein-journals.org The hydrazine moiety offers reactive sites that could be utilized for polymerization reactions, enabling the creation of novel copolymers. For instance, hydrazine can react with other monomers to form polymer chains with specific functionalities. The resulting polymers or composites could find applications in areas such as gas separation membranes, dielectric materials, or as active layers in electronic devices.
Sensing Applications (e.g., Hydrazine Vapor Sensing)
The development of chemical sensors for the detection of toxic substances like hydrazine is of great importance for environmental monitoring and industrial safety. Naphthalene-based fluorescent probes have shown significant promise for the sensitive and selective detection of hydrazine. researchgate.netnih.gov The principle behind this application often involves a chemical reaction between the hydrazine and the naphthalene-based probe, leading to a change in the fluorescence properties of the probe.
Several studies have demonstrated the design and synthesis of naphthalene-based fluorescent dyes that exhibit a distinct fluorescence response towards hydrazine in aqueous solutions with high sensitivity and selectivity. researchgate.netnih.gov These probes can be fabricated into portable, on-site detection systems, such as paper-based test strips that can be analyzed with a smartphone. researchgate.net The detection mechanism often involves the hydrazine-mediated opening of a non-fluorescent ring structure in the probe molecule, which then forms a highly fluorescent product. nih.gov
| Probe Type | Detection Principle | Limit of Detection (LOD) | Reference |
| Naphthalene-based chromenyl derivative | Chromenyl ring opening followed by pyrazole (B372694) ring formation | 0.22 ppb | nih.gov |
| Naphthalene-based fluorescent dye | Not specified | Not specified | researchgate.netnih.gov |
| Azo-based fluorescent probes | Reduction of the azo group by hydrazine | Not specified | acs.org |
This table provides examples of naphthalene-based and other fluorescent probes for hydrazine detection to illustrate the potential of "Hydrazine, [2-(2-naphthalenyloxy)ethyl]-" in similar applications.
The development of fluorescent polymer sensors for detecting various vapors is also an active area of research. researchgate.net A polymer containing the "Hydrazine, [2-(2-naphthalenyloxy)ethyl]-" moiety could potentially be designed to exhibit a change in its fluorescence upon exposure to specific analytes, including hydrazine vapor itself, through mechanisms such as analyte-induced aggregation or conformational changes of the polymer chains.
Future Perspectives and Emerging Research Avenues
High-Throughput Synthesis and Combinatorial Chemistry for Derivative Libraries
The future of drug discovery and materials science relies heavily on the rapid synthesis and screening of large numbers of compounds. For Hydrazine (B178648), [2-(2-naphthalenyloxy)ethyl]-, high-throughput synthesis and combinatorial chemistry offer a pathway to rapidly generate extensive libraries of derivatives. By systematically modifying the core structure—for instance, by introducing various substituents on the naphthalene (B1677914) ring or by acylating the hydrazine nitrogen—researchers can create a diverse collection of molecules.
These libraries can then be screened for a wide range of biological activities or material properties. For example, the reaction of Hydrazine, [2-(2-naphthalenyloxy)ethyl]- with a variety of aldehydes and ketones can produce a library of hydrazones, a class of compounds known for their diverse biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. nih.govscispace.com Automated synthesis platforms could be employed to accelerate this process, enabling the exploration of a vast chemical space in a time-efficient manner.
Table 1: Potential Combinatorial Library Based on Hydrazine, [2-(2-naphthalenyloxy)ethyl]-
| Core Structure | Reactant Class | Potential Derivative Class | Potential Applications |
|---|---|---|---|
| Hydrazine, [2-(2-naphthalenyloxy)ethyl]- | Aldehydes | Hydrazones | Antimicrobial, Anticonvulsant, Anticancer |
| Hydrazine, [2-(2-naphthalenyloxy)ethyl]- | Ketones | Hydrazones | Analgesic, Anti-inflammatory |
| Hydrazine, [2-(2-naphthalenyloxy)ethyl]- | Acyl Chlorides | Acylhydrazides | Enzyme inhibitors, Herbicides |
Advanced Spectroscopic Techniques for Real-Time Reaction Monitoring
Understanding and optimizing the synthesis of Hydrazine, [2-(2-naphthalenyloxy)ethyl]- and its derivatives necessitates the use of advanced spectroscopic techniques for real-time reaction monitoring. Techniques such as in-situ Fourier Transform Infrared (FTIR) spectroscopy, Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy can provide invaluable insights into reaction kinetics, intermediates, and mechanisms.
For instance, monitoring the condensation reaction between Hydrazine, [2-(2-naphthalenyloxy)ethyl]- and an aldehyde to form a hydrazone in real-time would allow for the precise determination of reaction rates and the identification of optimal reaction conditions. Spectroscopic data from related compounds, such as the 1H NMR chemical shifts of methylene (B1212753) and -NH protons in a similar naphthalenyloxy-containing hydrazone, provide a reference for characterizing new derivatives. researchgate.net The development of specialized probes and flow-cell technologies will further enhance the capability for real-time analysis, leading to more efficient and controlled synthetic processes.
Multiscale Computational Modeling for Complex Systems
Computational modeling is an indispensable tool for predicting the properties and behavior of molecules, guiding experimental work and saving valuable resources. For Hydrazine, [2-(2-naphthalenyloxy)ethyl]-, multiscale computational modeling can be employed to investigate its electronic structure, conformational flexibility, and potential interactions with biological targets or other molecules.
At the quantum mechanical level, Density Functional Theory (DFT) calculations can be used to predict spectroscopic properties, reaction energies, and orbital interactions. For larger systems, such as the interaction of a derivative with a protein, molecular docking and molecular dynamics (MD) simulations can provide insights into binding affinities and modes of action. For instance, computational studies on a related naphthalenyloxy derivative have utilized RDG isosurface analysis to visualize non-covalent interactions within the molecule, a technique that could be applied to understand the conformational preferences of Hydrazine, [2-(2-naphthalenyloxy)ethyl]- derivatives. researchgate.net
Deeper Exploration of Biological Mechanisms at the Molecular Level
The structural motifs within Hydrazine, [2-(2-naphthalenyloxy)ethyl]- suggest a range of potential biological activities. Hydrazones, which can be readily synthesized from this compound, are known to exhibit a wide spectrum of pharmacological effects. nih.govscispace.com Future research should focus on a deeper exploration of the molecular mechanisms underlying these potential activities.
This could involve screening libraries of derivatives against various enzymes, receptors, and cell lines to identify lead compounds. For example, naphthalenyloxy derivatives have been investigated as potent histamine (B1213489) H3 receptor ligands, suggesting a potential avenue for neurological drug discovery. nih.gov Once a promising activity is identified, techniques such as X-ray crystallography and cryo-electron microscopy could be used to determine the precise binding mode of the compound to its biological target. Furthermore, transcriptomics and proteomics studies could elucidate the downstream cellular effects of these molecules.
Table 2: Potential Biological Targets for Derivatives of Hydrazine, [2-(2-naphthalenyloxy)ethyl]-
| Derivative Class | Potential Biological Target | Therapeutic Area |
|---|---|---|
| Hydrazones | Monoamine Oxidase (MAO) | Antidepressant |
| Hydrazones | Various bacterial enzymes | Antibacterial |
| Naphthyloxy Derivatives | Histamine H3 Receptor | Neurological Disorders |
Tailored Design of Functional Materials with Specific Properties
The naphthalene moiety in Hydrazine, [2-(2-naphthalenyloxy)ethyl]- provides a rigid, aromatic platform that can be exploited in the design of novel functional materials. The hydrazine group offers a reactive handle for polymerization or for grafting onto surfaces.
Future research could explore the synthesis of polymers incorporating the [2-(2-naphthalenyloxy)ethyl]hydrazine unit. These polymers may exhibit interesting optical, electronic, or thermal properties due to the presence of the naphthalene chromophore. For example, they could be investigated as fluorescent sensors, organic light-emitting diode (OLED) components, or high-performance plastics. Furthermore, the ability of the hydrazine moiety to coordinate with metal ions could be utilized to create metal-organic frameworks (MOFs) with potential applications in gas storage, catalysis, and separation technologies. The synthesis of 2-naphthylhydrazine from 2-naphthol (B1666908) and hydrazine hydrate (B1144303) provides a potential route for creating related building blocks for these materials. google.com
Q & A
Q. What methodologies validate the stability of hydrazine derivatives under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) assays assess degradation profiles .
Key Considerations for Researchers
- Contradictions in Data : Discrepancies in biological activity may arise from assay protocols (e.g., broth vs. agar dilution). Cross-validate with in silico docking and cytotoxicity assays .
- Advanced Characterization : Combine experimental data (X-ray, NMR) with DFT-optimized geometries to resolve stereochemical ambiguities .
- Safety : Hydrazine derivatives are moisture-sensitive and may form explosive peroxides. Use Schlenk lines for air-sensitive reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
